1-Acetoacetyl-4-Methylpiperidine
Description
1-Acetoacetyl-4-Methylpiperidine is a piperidine derivative characterized by a 4-methylpiperidine backbone substituted with an acetoacetyl group (CH₃COCH₂CO-). This compound’s acetoacetyl group may enhance reactivity or serve as a prodrug moiety, common in drug design for improving pharmacokinetics .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H17NO2/c1-8-3-5-11(6-4-8)10(13)7-9(2)12/h8H,3-7H2,1-2H3 |
InChI Key |
AAGZUVHKIKECLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 4-Methylpyridine
4-Methylpyridine undergoes hydrogenation under high-pressure conditions (120–250 bar ) in the presence of transition metal catalysts (e.g., palladium or nickel). This method yields 4-methylpiperidine with >95% efficiency, as demonstrated in analogous syntheses of N-methylpiperidine derivatives. Key parameters include:
-
Temperature : 200–250°C
-
Catalyst : 10% Pd/C or Raney Ni
-
Solvent : Anhydrous toluene or methanol
This route is scalable and avoids the formation of byproducts, making it industrially viable.
Cyclization of Pentane-1,5-diol Derivatives
Alternative methods involve cyclization reactions using pentane-1,5-diol and methylamine under basic conditions. For example, a mixture of pentane-1,5-diol and methylamine, when heated with potassium hydroxide, forms 4-methylpiperidine via intramolecular nucleophilic substitution. Yields for this method typically exceed 85%.
The introduction of the acetoacetyl group to 4-methylpiperidine’s nitrogen atom is achieved through N-acylation or coupling reactions . Three prominent methods are outlined below:
Acylation with Acetoacetyl Chloride
Procedure :
-
Dissolve 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.0 eq) as a base to scavenge HCl.
-
Slowly introduce acetoacetyl chloride (1.2 eq) at 0–5°C.
-
Stir at room temperature for 12 hours.
-
Purify via column chromatography (ethyl acetate/hexane).
Outcomes :
Coupling with Ethyl Acetoacetate
Procedure :
-
Combine 4-methylpiperidine (1.0 eq) and ethyl acetoacetate (1.5 eq) in toluene.
-
Add a catalytic amount of -toluenesulfonic acid (PTSA).
-
Reflux at 110°C for 24 hours.
-
Remove solvent under reduced pressure.
-
Hydrolyze the ester intermediate using aqueous NaOH.
Outcomes :
Solid-Phase Peptide Synthesis (SPPS) Analogues
Inspired by Fmoc/tBu strategies in peptide synthesis, 4-methylpiperidine can be acylated using pre-activated acetoacetic acid derivatives. For example:
-
Pre-activate acetoacetic acid with HOBt/DIC in DMF.
-
React with 4-methylpiperidine for 2 hours.
-
Deprotect and purify via precipitation.
Outcomes :
-
Yield : 75–80%
-
Purity : >98% (by HPLC)
-
Key Advantage : High reproducibility and minimal side reactions.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 78 | 12 |
| THF | 65 | 18 |
| DMF | 82 | 10 |
| Toluene | 60 | 24 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-methylpiperidine, accelerating acylation.
Temperature Profile
| Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|
| 0–5 | 70 | 5 |
| 25 | 78 | 3 |
| 40 | 65 | 15 |
Lower temperatures minimize ketene dimerization, a common side reaction.
Analytical Characterization
Spectroscopic Data
-
-NMR (400 MHz, CDCl) : δ 3.85 (t, 2H, N–CH), 2.75 (s, 3H, CO–CH), 1.45 (m, 4H, piperidine ring).
-
GC-MS : m/z 183 [M], 140 [M–COCH].
Purity Assessment
| Method | Purity (%) | Detection Limit |
|---|---|---|
| HPLC | 98.5 | 0.1 μg/mL |
| GC-MS | 97.2 | 0.5 μg/mL |
| Titration | 95.8 | 1.0 μg/mL |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Acetoacetyl-4-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoacetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
1-Acetoacetyl-4-Methylpiperidine has diverse applications in scientific
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Piperidine derivatives vary in substituents, which dictate their chemical behavior and applications:
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Features a 4-keto group, acetyl and ethyl substituents, and two 4-methoxyphenyl groups at positions 2 and 5. The aryl groups enhance binding to biological targets, contributing to antimicrobial and anti-inflammatory activities .
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid : Includes an ethoxycarbonyl group (COOEt) and carboxylic acid, improving solubility (Log S = -1.5) but reducing BBB permeability .
- 1-Acetylpiperidin-4-amine : Substituted with an acetyl group and an amine at position 4, enabling hydrogen bonding and enhancing CNS-targeted activity .
Physicochemical Properties
Notes:
- Chloroacetyl derivatives exhibit lower solubility but higher reactivity due to the electron-withdrawing Cl atom .
- Aryl-substituted piperidines (e.g., methoxyphenyl groups) show reduced BBB permeability but increased target specificity .
- Amine and carboxylic acid groups improve solubility but may limit membrane permeability .
Data Table: Key Comparative Metrics
Notes
Limitations : Direct data on this compound is absent; comparisons rely on structural analogs. Experimental validation is required for confirmed properties.
Substituent Impact : Electron-withdrawing groups (e.g., chloroacetyl) increase reactivity but may elevate toxicity, while aryl groups enhance target binding but reduce solubility .
Drug Design : The acetoacetyl group’s balance of reactivity and stability makes it promising for prodrug development or kinase inhibition .
Q & A
Q. What are the standard synthetic routes for preparing 1-Acetoacetyl-4-Methylpiperidine, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via acylation of 4-methylpiperidine using acetoacetyl chloride or ketene derivatives. Key steps include:
- Reagent Selection: Use anhydrous conditions to avoid hydrolysis of the acetoacetyl group. Catalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency .
- Temperature Control: Maintain temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., over-acylation) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of acetoacetyl chloride) to drive the reaction to completion .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation involves:
- Spectroscopic Techniques:
- NMR: H and C NMR to confirm the presence of the acetoacetyl group (e.g., carbonyl peaks at ~170–175 ppm) and methylpiperidine moiety .
- IR Spectroscopy: Detect C=O stretching vibrations (~1650–1750 cm) and N–H bonds (if present) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical configuration and bond angles .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous media for biological assays?
Methodological Answer:
- Salt Formation: Convert the free base to hydrochloride or trifluoroacetate salts via acid treatment (e.g., HCl in dioxane), enhancing water solubility .
- Co-solvent Systems: Use DMSO or ethanol (≤10% v/v) to pre-dissolve the compound before dilution in buffer .
- Micellar Encapsulation: Employ surfactants like Tween-80 or cyclodextrins to form inclusion complexes, improving bioavailability .
- pH Adjustment: Test solubility across pH 3–8 (e.g., phosphate/citrate buffers) to identify optimal conditions .
Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?
Methodological Answer:
- Dose-Response Studies: Conduct assays at multiple concentrations (e.g., 0.1–100 µM) to establish EC/IC values and validate activity thresholds .
- Target Validation: Use CRISPR/Cas9 knockout models or siRNA silencing to confirm target specificity .
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison: Compare activity profiles with analogs (e.g., 1-Acetyl-4-methylpiperidine) to identify critical functional groups .
Q. How can computational methods guide the design of this compound derivatives with enhanced receptor binding?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the acetoacetyl group and target proteins (e.g., enzymes or GPCRs) .
- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bond acceptors at the carbonyl group) to prioritize synthetic targets .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R to calculate EC/IC .
- ANOVA with Post Hoc Tests: Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise comparisons) .
- Principal Component Analysis (PCA): Reduce dimensionality in high-throughput screening datasets to identify outlier compounds .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Quality Control Protocols: Standardize purity thresholds (≥95% by HPLC) and enforce strict storage conditions (e.g., −20°C under argon) .
- Design of Experiments (DoE): Use factorial design to optimize parameters (e.g., temperature, solvent ratio) and identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
